molecular formula C51H88N10O10 B12382715 H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala-OH

H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala-OH

Cat. No.: B12382715
M. Wt: 1001.3 g/mol
InChI Key: YGAXWOZRRZEXOC-HJHCWGAFSA-N
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Description

The compound “H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala-OH” is a peptide composed of the amino acids isoleucine, phenylalanine, leucine, lysine, and alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) and coupled to the resin-bound peptide.

    Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like hydrofluoric acid.

Industrial Production Methods

In an industrial setting, the production of peptides like “this compound” involves large-scale SPPS with automated peptide synthesizers. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though “H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala-OH” does not contain these amino acids.

    Reduction: Reduction reactions can break disulfide bonds in peptides, but this peptide lacks cysteine residues.

    Substitution: Peptides can undergo substitution reactions, where one amino acid is replaced by another through chemical modification.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol, beta-mercaptoethanol.

    Substitution Reagents: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives if sulfur-containing amino acids are present.

Scientific Research Applications

Chemistry

Peptides like “H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala-OH” are used as model compounds in studying peptide synthesis, structure, and function. They help in understanding the principles of peptide bond formation and stability.

Biology

In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways. It serves as a tool to investigate the role of specific amino acid sequences in biological processes.

Medicine

Peptides have therapeutic potential in medicine. They can be used as drugs or drug delivery systems. This specific peptide could be explored for its potential in treating diseases or as a biomarker for certain conditions.

Industry

In the industrial sector, peptides are used in the development of cosmetics, food additives, and as catalysts in chemical reactions. They are also employed in the production of biodegradable materials.

Mechanism of Action

The mechanism of action of “H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala-OH” depends on its specific application. In general, peptides exert their effects by binding to specific receptors or enzymes, triggering a cascade of biochemical events. The molecular targets and pathways involved can vary widely based on the peptide’s structure and function.

Comparison with Similar Compounds

Similar Compounds

    H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-OH: A similar peptide with one less alanine residue.

    H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-OH: Another similar peptide with two fewer alanine residues.

Uniqueness

The uniqueness of “H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala-OH” lies in its specific sequence of amino acids, which determines its structure, stability, and function. The presence of multiple isoleucine and alanine residues may confer unique properties in terms of hydrophobicity and structural conformation.

Properties

Molecular Formula

C51H88N10O10

Molecular Weight

1001.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C51H88N10O10/c1-13-30(8)40(53)48(67)58-39(27-35-21-17-16-18-22-35)46(65)57-38(26-29(6)7)47(66)61-41(31(9)14-2)49(68)56-36(23-19-20-24-52)44(63)60-42(32(10)15-3)50(69)59-37(25-28(4)5)45(64)54-33(11)43(62)55-34(12)51(70)71/h16-18,21-22,28-34,36-42H,13-15,19-20,23-27,52-53H2,1-12H3,(H,54,64)(H,55,62)(H,56,68)(H,57,65)(H,58,67)(H,59,69)(H,60,63)(H,61,66)(H,70,71)/t30-,31-,32-,33-,34-,36-,37-,38-,39-,40-,41-,42-/m0/s1

InChI Key

YGAXWOZRRZEXOC-HJHCWGAFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

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